molecular formula C21H16ClN3O2S B2585833 3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-29-7

3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2585833
CAS RN: 895411-29-7
M. Wt: 409.89
InChI Key: CEUUBAWZVZMTMO-UHFFFAOYSA-N
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Description

3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer and inflammation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of pyridine derivatives, including structures related to 3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, demonstrating their potential antimicrobial activities. For instance, Patel et al. (2011) explored the synthesis of new pyridine derivatives and evaluated their antimicrobial activities, indicating variable and modest effectiveness against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including variations of benzodifuranyl and thiazolopyrimidines, were tested for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Anticancer Activity

The synthesis and cytotoxic evaluation of quinazolinone derivatives have been investigated, identifying compounds with significant effects on various cancer cell lines, including human monocytic leukemia and hepatoma cells. This research underscores the potential of these compounds in developing anticancer therapies (Hour et al., 2007).

Fluorescence Properties and Computational Analysis

Novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine dioxides have been synthesized, with studies on their solid-state fluorescence properties and computational analysis. These compounds demonstrate potential for applications in materials science and as probes in biological systems (Yokota et al., 2012).

properties

IUPAC Name

3-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-19-18(11-17)24-21(28-19)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUBAWZVZMTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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